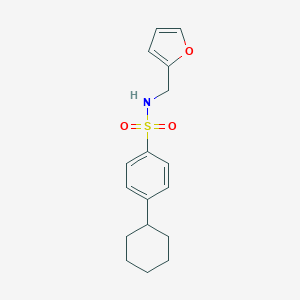
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide, also known as JNJ-193, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
作用機序
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide works by inhibiting the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. By inhibiting HSP90, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide can disrupt the function of other proteins that are important for cell growth and survival, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. Another advantage is that it has been shown to have neuroprotective effects and improve cognitive function. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide in lab experiments is that it may have off-target effects on other proteins, which could lead to unintended consequences.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide. One direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could be done to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide and to identify any potential side effects or limitations of its use.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-methylpiperidine-1-carboxylic acid, followed by the addition of sulfuric acid and chlorosulfonic acid. The resulting compound is then treated with sodium hydroxide to form N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide has been shown to protect neurons from damage and improve cognitive function.
特性
製品名 |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
|---|---|
分子式 |
C13H19ClN2O3S |
分子量 |
318.82 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-4-methylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10-5-7-16(8-6-10)20(17,18)15-12-9-11(14)3-4-13(12)19-2/h3-4,9-10,15H,5-8H2,1-2H3 |
InChIキー |
KWXQJUHCBAVROG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)


![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)